2-Methylthiazolo[4,5-c]quinoline
CAS No.: 109543-49-9
Cat. No.: VC14248354
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109543-49-9 |
|---|---|
| Molecular Formula | C11H8N2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 2-methyl-[1,3]thiazolo[4,5-c]quinoline |
| Standard InChI | InChI=1S/C11H8N2S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3 |
| Standard InChI Key | WJDUOAAAWXDSHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(S1)C3=CC=CC=C3N=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 2-methylthiazolo[4,5-c]quinoline is C₁₁H₈N₂S, with a molecular weight of 200.26 g/mol . The compound features a planar fused-ring system: a quinoline backbone (a benzene ring fused to a pyridine ring) linked to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The methyl group at C2 enhances lipophilicity, reflected in a logP value of 3.0, suggesting moderate solubility in organic solvents .
Spectroscopic Identification
Key spectroscopic data include:
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IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-S vibration) .
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¹H NMR: A singlet at δ 2.53 ppm for the methyl group and aromatic proton signals between δ 7.61–8.71 ppm .
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Mass spectrometry: A molecular ion peak at m/z 200.04 (M⁺) .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 2-methylthiazolo[4,5-c]quinoline typically involves cyclization reactions. A common method (Scheme 1) starts with 3-aminoquinoline-4-thiol:
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Acylation: Treatment with acetic anhydride in acetic acid yields the thiazole ring .
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Oxidation: Reaction with 3-chloroperoxybenzoic acid forms the N-oxide intermediate .
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Amination: Tosylation followed by ammonium hydroxide treatment introduces the C4-amine group .
Key Derivatives
Pharmacological Activities
Immunomodulatory Effects
2-Methylthiazolo[4,5-c]quinoline derivatives are potent TLR8 agonists, inducing robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and interferon-α (IFN-α) . Structure-activity relationship (SAR) studies reveal:
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C2 alkyl chain: Butyl groups maximize TLR8 potency (EC₅₀ = 0.41 μM) .
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C8 modifications: Most substituents (e.g., halogens, methyl) abolish activity .
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N-Acylation: Short acyl chains (e.g., propionyl) retain TLR8 selectivity .
Antimicrobial and Anti-Inflammatory Properties
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Antimicrobial: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
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COX inhibition: IC₅₀ = 10.56 μM for COX-1 and 9.67 μM for COX-2 .
Applications in Drug Development
Vaccine Adjuvants
TLR8 agonists enhance adaptive immunity by activating dendritic cells, making 2-methylthiazolo[4,5-c]quinoline a candidate for neonatal vaccine adjuvants . Preclinical studies show synergistic effects with antigens like tetanus toxoid .
Oncology Therapeutics
Derivatives are being evaluated in combination therapies:
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Checkpoint inhibitors: Synergy with anti-PD-1 antibodies in melanoma models .
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Chemosensitizers: Reversal of multidrug resistance in leukemia cells .
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences | Activity Profile |
|---|---|---|---|
| Imidazoquinolines | Imidazole fused to quinoline | Lower TLR8 selectivity | FDA-approved for warts |
| Thiazolo[5,4-c]quinolines | Thiazole at C5 | Reduced COX inhibition | Antimalarial lead candidates |
| Benzothiazoles | Single thiazole ring | Limited immunomodulatory effects | Antimicrobial agents |
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